molecular formula C15H14BrF B040121 4-Bromo-2-fluoro-4'-propyl-1,1'-biphenyl CAS No. 116831-33-5

4-Bromo-2-fluoro-4'-propyl-1,1'-biphenyl

Cat. No.: B040121
CAS No.: 116831-33-5
M. Wt: 293.17 g/mol
InChI Key: DNXBMIIAWYFUQJ-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-4’-propylbiphenyl is an organic compound with the molecular formula C15H14BrF It is a biphenyl derivative where one phenyl ring is substituted with a bromine atom at the 4-position and a fluorine atom at the 2-position, while the other phenyl ring is substituted with a propyl group at the 4’-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-fluoro-4’-propylbiphenyl can be achieved through several methods, including the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. For instance, 4-bromo-2-fluorobiphenyl can be synthesized by reacting 4-bromo-2-fluorophenylboronic acid with 4-propylphenylboronic acid under Suzuki-Miyaura coupling conditions .

Industrial Production Methods

Industrial production of 4-Bromo-2-fluoro-4’-propylbiphenyl typically involves large-scale Suzuki-Miyaura coupling reactions. The reaction conditions are optimized to achieve high yields and purity. The process involves the use of palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate in solvents such as toluene or ethanol .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-4’-propylbiphenyl undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding biphenyl ketones or reduction to form biphenyl alcohols.

    Coupling Reactions: It can participate in further coupling reactions to form more complex biphenyl derivatives.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Substitution Products: Various substituted biphenyl derivatives depending on the nucleophile used.

    Oxidation Products: Biphenyl ketones.

    Reduction Products: Biphenyl alcohols.

Scientific Research Applications

4-Bromo-2-fluoro-4’-propylbiphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-4’-propylbiphenyl involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms can participate in halogen bonding, while the propyl group can influence the compound’s hydrophobic interactions. These interactions can affect the compound’s binding affinity and specificity towards various molecular targets, including enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-fluorobiphenyl: Similar structure but lacks the propyl group.

    4-Bromo-4’-propylbiphenyl: Similar structure but lacks the fluorine atom.

    2-Fluoro-4’-propylbiphenyl: Similar structure but lacks the bromine atom.

Uniqueness

4-Bromo-2-fluoro-4’-propylbiphenyl is unique due to the presence of both bromine and fluorine atoms along with a propyl group. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

116831-33-5

Molecular Formula

C15H14BrF

Molecular Weight

293.17 g/mol

IUPAC Name

4-bromo-2-fluoro-1-(4-propylphenyl)benzene

InChI

InChI=1S/C15H14BrF/c1-2-3-11-4-6-12(7-5-11)14-9-8-13(16)10-15(14)17/h4-10H,2-3H2,1H3

InChI Key

DNXBMIIAWYFUQJ-UHFFFAOYSA-N

SMILES

CCCC1=CC=C(C=C1)C2=C(C=C(C=C2)Br)F

Canonical SMILES

CCCC1=CC=C(C=C1)C2=C(C=C(C=C2)Br)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

29 g of 2-fluoro-4-bromo-4'-propionylbiphenyl was dissolved in 72 ml of trifluoroacetic acid and stirred. 24 g of triethylsilane was dropwise added thereto at room temperature over a period of 30 minutes. After this was stirred for 2 hours, 900 ml of an aqueous saturated sodium hydrogencarbonate solution was dropwise added thereto so that the excess trifluoroacetic acid was decomposed. This was extracted with chloroform and then washed three times with water, and chloroform was removed by distillation. The residue was distilled under reduced pressure (b.p. 140° to 145° C./2 mmHg) to obtain 23.4 g of 2-fluoro-4-bromo-4'-propylbiphenyl.
Quantity
29 g
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reactant
Reaction Step One
Quantity
72 mL
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solvent
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step Two
Quantity
900 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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